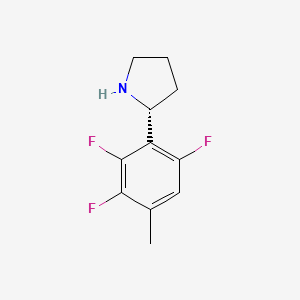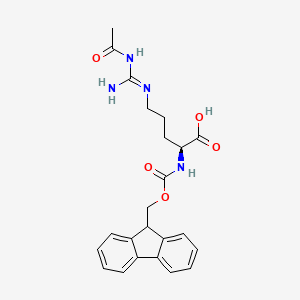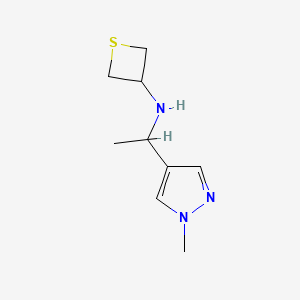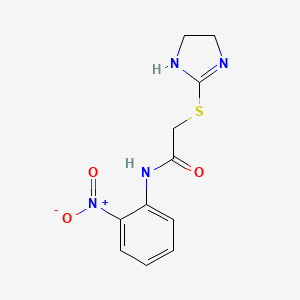![molecular formula C10H16O B12932401 Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
Bicyclo[4.3.1]decan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[431]decan-10-one is an organic compound with the molecular formula C10H16O It is a bicyclic ketone, characterized by its unique structure consisting of two fused rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[4.3.1]decan-10-one can be synthesized through various synthetic routes. One common method involves the [5+2] cycloaddition reaction, which combines an oxidopyrylium intermediate with an alkene to form the bicyclic structure . This reaction is often followed by an intramolecular aldol reaction to construct the final bicyclic ring system.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific temperature and pressure conditions to facilitate the cycloaddition and aldol reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.3.1]decan-10-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Bicyclo[4.3.1]decan-10-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which Bicyclo[4.3.1]decan-10-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Bicyclo[4.3.1]decan-10-one include other bicyclic ketones and related structures, such as:
Bicyclo[4.4.0]decane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[4.2.2]decane: A bicyclic compound with a different ring size and fusion.
Bicyclo[5.2.1]decane: A compound with a larger bicyclic structure.
Uniqueness
This compound is unique due to its specific ring fusion and ketone functional group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
bicyclo[4.3.1]decan-10-one |
InChI |
InChI=1S/C10H16O/c11-10-8-4-1-2-5-9(10)7-3-6-8/h8-9H,1-7H2 |
Clé InChI |
SCXIMVZGFMXUIO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CCCC(C1)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


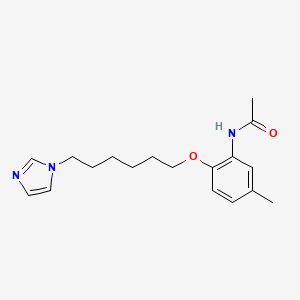
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide](/img/structure/B12932329.png)
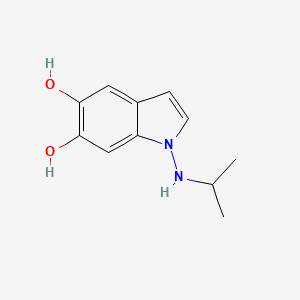



![2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B12932349.png)
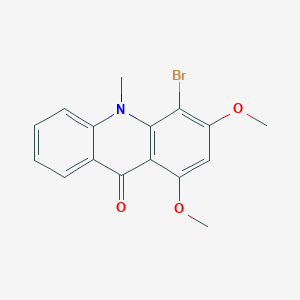
![4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B12932371.png)
![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)
